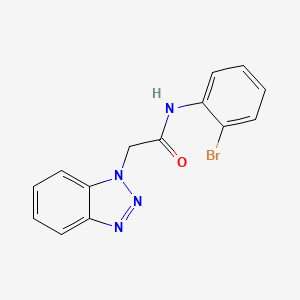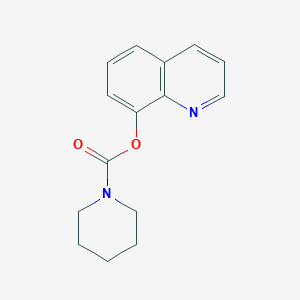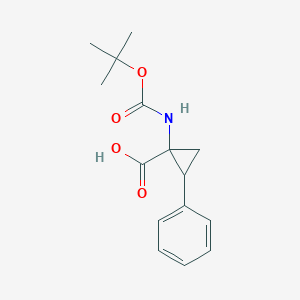![molecular formula C13H9ClN4 B12122702 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122702.png)
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine est un composé hétérocyclique qui présente un cycle pyridine substitué par un cycle triazole, qui à son tour est substitué par un groupe chlorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 4-chlorobenzohydrazide avec la 2-cyanopyridine en milieu acide pour former le cycle triazole, suivie d'une cyclisation pour obtenir le produit final . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'acide chlorhydrique ou l'acide sulfurique.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.
Réduction : Les réactions de réduction utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent convertir le cycle triazole en son dérivé dihydro correspondant.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols pour former de nouveaux dérivés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux ou trioxyde de chrome dans l'acide acétique.
Réduction : Borohydrure de sodium dans l'éthanol ou hydrure de lithium et d'aluminium dans le tétrahydrofurane.
Substitution : Amines ou thiols en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium.
Produits principaux
Oxydation : Dérivés hydroxyle ou carbonyle.
Réduction : Dérivés dihydro du cycle triazole.
Substitution : Dérivés amino ou thio du groupe chlorophényle.
4. Applications dans la recherche scientifique
4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Industrie : Utilisé dans le développement de matériaux avancés ayant des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut former des liaisons hydrogène avec les sites actifs des enzymes ou des récepteurs, tandis que le groupe chlorophényle peut s'engager dans des interactions hydrophobes. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques .
Applications De Recherche Scientifique
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-chlorophényl)-1H-1,2,4-triazole : Structure similaire mais sans le cycle pyridine.
4-(4-bromophényl)-1H-1,2,4-triazole : Structure similaire avec un atome de brome au lieu du chlore.
4-(4-méthylphényl)-1H-1,2,4-triazole : Structure similaire avec un groupe méthyle au lieu du chlore.
Unicité
4-[3-(4-chlorophényl)-1H-1,2,4-triazol-5-yl]pyridine est unique en raison de la présence à la fois du cycle pyridine et du cycle triazole, qui confèrent des propriétés électroniques et stériques distinctes. Cette combinaison améliore son potentiel pour diverses applications en chimie médicinale et en science des matériaux .
Propriétés
Formule moléculaire |
C13H9ClN4 |
|---|---|
Poids moléculaire |
256.69 g/mol |
Nom IUPAC |
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,(H,16,17,18) |
Clé InChI |
OSCMAXQLMLVKOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)




![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)
